molecular formula C8H8N2O B1633203 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole CAS No. 358332-83-9

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole

Cat. No.: B1633203
CAS No.: 358332-83-9
M. Wt: 148.16 g/mol
InChI Key: LIOQRAJWZDIOEH-UHFFFAOYSA-N
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Description

5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole (CAS 358332-83-9) is a trisubstituted isoxazole compound of high interest in medicinal chemistry and pharmaceutical research. This chemical serves as a key synthetic intermediate and functional scaffold in the discovery of novel allosteric inhibitors. Its primary research value lies in the investigation of the nuclear receptor Retinoic-acid-receptor-related orphan receptor γt (RORγt), a key regulator in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17a . As part of a novel class of allosteric RORγt inverse agonists, this trisubstituted isoxazole chemotype, exemplified by the research compound FM26, helps modulate the RORγt pathway by binding to a unique allosteric site within its ligand-binding domain . This mechanism provides an opportunity to overcome drawbacks associated with orthosteric modulators and is a promising strategy in the treatment of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . The compound features a pyrrole moiety at the C-3 position of the isoxazole core, which contributes to its binding affinity through specific polar interactions with the protein backbone . With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, it is supplied for research applications only. This product is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-pyrrol-1-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-7-6-8(9-11-7)10-4-2-3-5-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOQRAJWZDIOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Transformations and Functionalization of 5 Methyl 3 1h Pyrrol 1 Yl Isoxazole Scaffolds

Modification of the Isoxazole (B147169) Ring in Isoxazole-Pyrrole Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to various transformations, including substitution, ring-opening, and rearrangement reactions. These modifications are crucial for modulating the electronic properties and biological activities of the parent compound.

Substituent Effects at C-3, C-4, and C-5 Positions of the Isoxazole Moiety

The reactivity and stability of the isoxazole ring are significantly influenced by the nature of the substituents at its carbon positions.

C-4 Position: The C-4 position of the isoxazole ring is a key site for functionalization. Direct C-H activation or cross-coupling reactions can introduce a variety of substituents. nih.gov For instance, fluorination at the C-4 position of 3,5-disubstituted isoxazoles can be achieved using agents like Selectfluor™. nih.gov The nature of the substituent at C-4 can also direct the regioselectivity of cycloaddition reactions. sciepub.com

C-5 Position: The methyl group at the C-5 position of the title compound provides a site for potential functionalization through oxidation or halogenation, although this can be challenging without affecting other parts of the molecule. The electronic nature of substituents at C-5 significantly impacts the stability of the isoxazole ring. For example, studies on various isoxazoles have shown that electron-donating groups at C-5 can facilitate certain ring-opening reactions, while electron-withdrawing groups can stabilize the ring. nih.govnih.gov

A study on (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives demonstrated how substituents on a phenyl ring at the C-3 position influence the ¹³C NMR chemical shifts of the isoxazole ring carbons, providing insight into the electronic effects transmitted through the heterocyclic system. nih.gov

Table 1: Influence of Substituents on Isoxazole Ring Chemistry

Position Substituent Type Effect on Reactivity Representative Transformation
C-3 Electron-withdrawing group on aryl substituent Can influence the electronic properties of the entire scaffold. Modification of reaction rates for transformations on other parts of the molecule.
C-4 Halogen Enables cross-coupling reactions for further functionalization. Suzuki or Stille coupling to introduce aryl or vinyl groups.
C-4 None (C-H bond) Allows for direct C-H functionalization. Direct arylation or fluorination. nih.gov

| C-5 | Fluoroalkyl groups | Enhances metabolic stability and lipophilicity. | Synthesis via cycloaddition of fluorinated building blocks. nih.gov |

Ring-Opening and Rearrangement Reactions of the Isoxazole Component

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to synthetically useful intermediates.

Reductive Ring-Opening: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is a common method to reductively cleave the N-O bond of isoxazoles, yielding β-enaminones. mdpi.com This transformation is a versatile strategy for converting isoxazoles into other heterocyclic systems, such as pyrazoles. mdpi.com

Base- or Nucleophile-Induced Ring-Opening: The isoxazole ring can be labile under basic conditions, which can lead to ring-opening. nih.gov The outcome of such reactions is highly dependent on the substitution pattern of the isoxazole.

Ring-Opening via Electrophilic Attack: Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones. organic-chemistry.orgresearchgate.net This reaction proceeds via electrophilic fluorination followed by N-O bond cleavage. researchgate.net It has been noted that this specific ring-opening fluorination requires a substituent at the C4-position. researchgate.net

Rearrangement Reactions: Under thermal or photochemical conditions, isoxazoles can rearrange to form other heterocycles. For instance, flash vacuum pyrolysis of N-heterocyclic isoxazol-5(2H)-ones can lead to the formation of heterocyclic-fused imidazoles via an iminocarbene intermediate. researchgate.net Molybdenum-mediated isomerization of isoxazole-5-carbaldehydes has been shown to produce 1H-pyrrole-2,3-diones. nih.gov

Derivatization of the Pyrrole (B145914) Moiety in 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole

The pyrrole ring, a π-excessive aromatic heterocycle, is generally reactive towards electrophiles. The substitution pattern is heavily influenced by the substituent on the nitrogen atom.

Substitution Patterns on the Pyrrole Ring (N-1, C-2, C-3, C-4, C-5)

In this compound, the pyrrole nitrogen is substituted with the isoxazole ring, which directs electrophilic substitution primarily to the C-2 and C-5 positions (α-positions) of the pyrrole ring. wikipedia.orguop.edu.pk

Electrophilic Substitution: Pyrroles readily undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. wikipedia.org For an N-substituted pyrrole, these reactions preferentially occur at the C-2 and C-5 positions due to the stabilization of the cationic intermediate. uop.edu.pk Acylation reactions can also be performed to introduce carbonyl functionalities. wikipedia.org

Synthesis of 3-Substituted Pyrroles: Accessing the C-3 or C-4 positions (β-positions) is more challenging. Strategies often involve the use of directing groups at the C-2 position, which can later be removed, or directed metallation. scilit.com

Table 2: Common Electrophilic Substitution Reactions on the Pyrrole Ring

Reaction Reagent(s) Typical Position of Substitution Product Type
Nitration HNO₃/Ac₂O C-2, C-5 2-Nitro- or 2,5-dinitropyrrole derivative
Sulfonation Pyridine·SO₃ C-2 Pyrrole-2-sulfonic acid derivative
Halogenation NBS, NCS, Br₂ C-2, C-5 (can lead to polyhalogenation) Halogenated pyrrole derivative

| Acylation | Acetic anhydride (B1165640) | C-2 | 2-Acetylpyrrole derivative |

Reactions at the Pyrrole Nitrogen Atom

While the pyrrole nitrogen in the parent compound is already substituted, this section is relevant for synthetic precursors or for reactions that might involve cleavage and re-functionalization of the N-isoxazole bond. The pyrrole N-H is weakly acidic (pKa ≈ 17.5) and can be deprotonated by a strong base. wikipedia.org The resulting pyrrolide anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted pyrroles. uctm.edu This is a fundamental reaction in the synthesis of N-substituted pyrroles. acs.org

Synthesis of Fused Heterocyclic Systems Incorporating this compound

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations where functional groups on both the isoxazole and pyrrole rings, or their substituents, react with each other.

Intramolecular Cycloaddition: A powerful strategy involves installing reactive groups on both heterocyclic rings that can undergo an intramolecular cycloaddition. For example, an alkyne tethered to the pyrrole ring can undergo an intramolecular nitrile oxide cycloaddition (INOC) with a nitrile oxide generated from an oxime on a substituent of the isoxazole ring, or vice versa. mdpi.comnih.gov This approach allows for the rapid construction of complex polycyclic frameworks. A recent study demonstrated the synthesis of a tetracyclic isoxazole via an INOC reaction, fusing two five-membered rings to a larger heterocyclic system. mdpi.com

Cyclization following Ring-Opening: As mentioned previously, the β-enaminone intermediate, obtained from the reductive ring-opening of the isoxazole, is a versatile precursor. If the pyrrole ring contains an appropriate functional group, intramolecular condensation can lead to the formation of a new fused ring system.

Condensation Reactions: Functional groups introduced onto the pyrrole and isoxazole rings can be designed to undergo intramolecular condensation reactions. For example, an amino group on one ring and a carbonyl group on the other could cyclize to form a fused diazepine (B8756704) or a related system. Research has described the synthesis of substituted triazolo-pyrrole fused rings through condensation reactions. itmedicalteam.pl

A study detailed the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids through an intramolecular cycloaddition of propargyl-substituted methyl azaarenes, highlighting the utility of such cyclization strategies in generating complex fused systems under metal-free conditions. nih.gov

Pyrrolo-Fused Isoxazole Derivatives

The fusion of a pyrrole ring onto the isoxazole moiety of this compound can lead to the formation of various isomeric pyrrolo-isoxazole systems. These reactions often proceed through intramolecular cyclization strategies, which can be triggered by the introduction of appropriate functional groups on the pyrrole ring.

One common approach involves the functionalization of the pyrrole nitrogen or a carbon atom of the pyrrole ring with a group capable of undergoing a cyclization reaction with the isoxazole ring. For instance, the introduction of a reactive side chain on the pyrrole can facilitate an intramolecular cycloaddition. The synthesis of pyrrolo-isoxazoles can be achieved through one-pot cycloadditions of nitrones with various maleimide (B117702) substrates. rsc.org

A plausible synthetic route to a pyrrolo[3,4-c]isoxazole derivative from this compound could involve an initial Vilsmeier-Haack reaction to introduce a formyl group at the 2-position of the pyrrole ring. Subsequent reaction of this aldehyde with a suitable reagent, such as an N-substituted hydroxylamine (B1172632), would yield an oxime. This oxime can then undergo an intramolecular cyclization to form the fused pyrrolo[3,4-c]isoxazole ring system. The regioselectivity of such cyclizations is a critical aspect, often influenced by the reaction conditions and the nature of the substituents.

Entry Reactant Reagents and Conditions Product Yield (%)
12-formyl-5-methyl-3-(1H-pyrrol-1-yl)-isoxazole1. NH2OH·HCl, Pyridine, EtOH, reflux; 2. Ac2O, reflux6-methyl-1,3a-dihydropyrrolo[3,4-c]isoxazole65
22-(2-azidoacetyl)-5-methyl-3-(1H-pyrrol-1-yl)-isoxazoleToluene, reflux4-acetyl-6-methyl-1,3-dihydropyrrolo[3,4-c]isoxazol-1-one72

This table presents hypothetical data based on established synthetic methodologies for analogous compounds.

Research into the synthesis of symmetric bis-pyrrolo isoxazole cycloadducts has demonstrated that thermal cycloaddition reactions in an aqueous medium can afford single regioisomers in short reaction times. rsc.org The formation of a trans diastereoisomer is often favored due to the endo-transition state being stabilized by π-π overlap. rsc.org

Other Annulated Systems Derived from Isoxazole-Pyrrole Precursors

Beyond the direct fusion of a pyrrole ring, the this compound scaffold can be utilized to construct a variety of other annulated heterocyclic systems. These transformations often leverage the reactivity of both the isoxazole and pyrrole rings to participate in tandem or cascade reactions, leading to the formation of polycyclic structures.

Intramolecular cycloadditions are a powerful tool for the simultaneous formation of multiple rings. mdpi.com For example, functionalization of the pyrrole nitrogen with a propargyl group can set the stage for an intramolecular [3+2] cycloaddition. The in-situ generation of a nitrile oxide from an appropriately positioned precursor on the isoxazole ring, for instance, could react with the tethered alkyne to forge a new fused isoxazole ring, resulting in a tetracyclic system. mdpi.com The regiochemistry of such cycloadditions is often controlled by the geometric constraints of the tether, leading to specific substitution patterns that might be difficult to achieve through intermolecular routes. mdpi.com

Another strategy involves the ring-opening of the isoxazole moiety, followed by a recyclization event. Treatment of isoxazoles with certain reagents can induce N-O bond cleavage, generating reactive intermediates that can be trapped intramolecularly by a suitably positioned functional group on the pyrrole ring. This approach can lead to the formation of diverse heterocyclic systems that may not be readily accessible through other synthetic methods.

Entry Reactant Reagents and Conditions Product Yield (%)
15-methyl-3-(2-propargyl-1H-pyrrol-1-yl)isoxazole1. NaOCl, CH2Cl2; 2. HeatIsoxazolo[4,5-a]pyrrolo[2,1-b]pyridine derivative58
25-methyl-3-(2-(2-aminoethyl)-1H-pyrrol-1-yl)isoxazolePd(PPh3)4, K2CO3, Dioxane, refluxPyrrolo[1,2-a]pyrazino[2,3-d]isoxazole derivative63

This table presents hypothetical data based on established synthetic methodologies for analogous compounds.

The synthesis of fused isoxazoles through various cyclocondensation and cycloaddition reactions is a well-established area of research, providing a foundation for exploring these transformations on the this compound scaffold. mdpi.com The development of one-pot syntheses for isoxazole-fused tricyclic quinazoline alkaloids via intramolecular cycloaddition highlights the potential for creating complex molecular architectures from relatively simple starting materials. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 5 Methyl 3 1h Pyrrol 1 Yl Isoxazole Derivatives

Impact of Substituents on the Isoxazole (B147169) Ring on Biological Activity

The isoxazole ring is a core component of many biologically active compounds, and its substitution pattern is critical in determining pharmacological effects. ijpca.org Modifications to the substituents at various positions on this ring can significantly alter a molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.

Research on related isoxazole structures indicates that the nature of the substituent at the C-5 position significantly impacts biological activity. For instance, studies on different isoxazole series have shown that introducing electron-withdrawing groups, such as fluorine (-F) or trifluoromethyl (-CF3), on a phenyl ring at this position can lead to excellent inhibitory activities. nih.gov Conversely, other studies have found that electron-donating groups like methoxy (B1213986) and dimethyl amino can enhance antibacterial activity. ijpca.org

Replacing the C-5 methyl group with other substituents would predictably alter the compound's activity. A larger alkyl group might introduce steric hindrance, preventing optimal binding, while a smaller hydrogen atom could create a void in the binding pocket, reducing affinity. The electronic nature of the substituent is equally important; halogen atoms, for example, can enhance activity through favorable interactions or by altering the molecule's metabolic stability. mdpi.comnih.gov

Table 1. Predicted Impact of C-5 Position Substitutions on Biological Activity (Illustrative)
Substituent at C-5Potential Steric EffectPotential Electronic EffectPredicted Impact on Activity
-CH₃ (Methyl)BaselineWeakly electron-donatingBaseline activity
-H (Hydrogen)Reduced steric bulkNeutralPotentially decreased activity due to loss of hydrophobic interactions
-CF₃ (Trifluoromethyl)Increased steric bulkStrongly electron-withdrawingPotentially increased activity depending on target pocket. nih.gov
-Cl (Chloro)Minimal steric changeElectron-withdrawing, halogen bond donorPotentially increased activity. nih.gov

The substituent at the C-3 position, which is the 1H-pyrrol-1-yl group in the parent compound, is a major determinant of the molecule's biological function. SAR studies on analogous compounds, where this position is varied, demonstrate its importance. For example, replacing the C-3 pyrrole (B145914) with a phenyl ring bearing nitro or chlorine groups has been shown to enhance antibacterial activity. ijpca.org In other contexts, such as analgesics, a simple methyl group at the C-3 position can confer potent activity. nih.gov

Role of the Pyrrole Moiety and its Substitution on Activity

The pyrrole ring is a recognized pharmacophore found in many natural and synthetic therapeutic agents. nih.govrsc.orgrsc.org Its presence and substitution pattern are critical to the biological activity of the 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole scaffold.

The specific attachment through the nitrogen atom (position 1) of the pyrrole ring is crucial for bioactivity. In studies of structurally similar trisubstituted isoxazoles designed as allosteric modulators, the pyrrole moiety's N-H group acts as a critical hydrogen bond donor. dundee.ac.uk This N-H group forms a hydrogen bond interaction with the main chain carbonyls of specific amino acid residues (e.g., Leu353 and Lys354) in the target's binding pocket. dundee.ac.uk

The importance of this interaction is highlighted by the fact that changing the position of the nitrogen within the five-membered ring (i.e., using an isomeric pyrrole) leads to a significant 4.5-fold decrease in potency. dundee.ac.uk This loss of activity occurs even if the new isomer can form other hydrogen bonds, underscoring the precise structural and electronic requirements for optimal binding at the C-3 position. dundee.ac.uk

While the pyrrole ring itself is essential, adding further substituents to it can be detrimental to activity. In one study, the addition of a methyl group to the pyrrole ring resulted in a compound that was significantly less potent. dundee.ac.uk Docking studies suggested that the methylated pyrrole does not have enough space for optimal rotation within the allosteric pocket, and the added bulk is not well tolerated. dundee.ac.uk This modification can also lead to a loss of selectivity, with methylated compounds showing higher cross-reactivity against other targets. dundee.ac.uk

However, in other chemical contexts, substitution on the pyrrole ring can be beneficial. For instance, the introduction of bromine atoms to a pyrrole ring has been suggested as a strategy to enhance the anticancer activity of isoxazole compounds. mdpi.comnih.gov This indicates that the effect of substitution is highly dependent on the specific biological target and the nature of the substituent.

Table 2. Impact of Pyrrole Ring Substitutions on Biological Activity
Pyrrole MoietyModificationObserved/Predicted Impact on ActivityReference
1H-Pyrrol-1-YLBaseline (unsubstituted)Forms crucial H-bond with target. dundee.ac.uk dundee.ac.uk
Methyl-1H-pyrrol-1-YLAddition of a methyl groupSignificantly lower potency; steric hindrance in binding pocket. dundee.ac.uk dundee.ac.uk
Isomeric PyrroleChange in nitrogen position4.5-fold decrease in potency due to loss of key H-bond. dundee.ac.uk dundee.ac.uk
Bromo-1H-pyrrol-1-YLAddition of a bromine atomPotentially enhanced anticancer activity. mdpi.comnih.gov mdpi.comnih.gov

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis, which examines the three-dimensional arrangement of a molecule, is vital for understanding its biological activity. Co-crystal structures of related isoxazole ligands reveal a common binding pose where the C-3, C-4, and C-5 substituents are anchored in specific positions within an allosteric binding site. dundee.ac.uk

The flexibility or rigidity of the molecule plays a significant role. For example, a drop in potency was observed for a derivative with a methylated amine linker, which was attributed to the restricted rotation of this linker. dundee.ac.uk This restriction likely incurs a higher entropic penalty upon binding, thus decreasing the binding affinity. dundee.ac.uk

Furthermore, computational docking studies can provide valuable insights but must be validated by experimental data. In the case of a methylated pyrrole derivative, docking scores predicted high activity based on a pose where the pyrrole ring rotated to fit into a small cavity. dundee.ac.uk However, biochemical assays showed significantly lower potency, indicating that this predicted conformation was not readily adopted in reality, likely due to the energetic cost of the rotation within the confined space of the binding pocket. dundee.ac.uk This discrepancy highlights the importance of integrating conformational analysis with experimental results to build an accurate SAR model. Preliminary conformational analyses have also been used to predict that certain structural modifications, such as oxidation at a specific carbon, could lead to greater cytotoxicity. mdpi.comnih.gov

Pharmacophore Modeling and Ligand-Based Design for this compound Analogues

Pharmacophore modeling for this compound analogues typically involves the identification of key chemical features, including hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The spatial relationships between these features—the distances and angles—are meticulously defined to create a virtual template of the ideal ligand.

Once a robust pharmacophore model is established, it serves as a powerful tool in ligand-based drug design. This strategy, which does not require knowledge of the three-dimensional structure of the biological target, leverages the information encoded in the pharmacophore to design new molecules with a higher probability of being active.

One common application is virtual screening , where large databases of chemical compounds are computationally filtered to identify those that match the pharmacophore model. This process can rapidly narrow down a vast chemical space to a manageable number of promising candidates for synthesis and biological testing, significantly accelerating the drug discovery pipeline.

Another key aspect of ligand-based design is the optimization of lead compounds . By understanding the essential pharmacophoric features, medicinal chemists can strategically modify the structure of a promising but imperfect molecule to improve its activity, selectivity, or pharmacokinetic properties. For instance, if a pharmacophore model indicates the necessity of a hydrogen bond acceptor at a specific location, a chemist might introduce a carbonyl or a nitrogen atom into the molecular scaffold at that position.

Detailed research into isoxazole and pyrrole-containing compounds has revealed several key structural insights that are often incorporated into pharmacophore models for this class. For example, studies on various isoxazole derivatives have highlighted the importance of the isoxazole ring itself in forming crucial interactions, such as hydrogen bonds, with target proteins. The substitution pattern on the isoxazole and pyrrole rings is also critical, with different substituents contributing to hydrophobic interactions or providing additional hydrogen bonding opportunities.

For instance, in a series of oxadiazole-ligated pyrrole derivatives, 3D-QSAR studies have been used to define the steric and electrostatic requirements of the pharmacophore. nih.gov These studies generate 3D contour maps that visualize regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity. This information is invaluable for guiding the design of new analogues.

The following interactive data table summarizes hypothetical pharmacophoric features that could be identified for a series of this compound analogues based on common findings in related heterocyclic compounds.

Pharmacophoric FeatureDescriptionPotential Structural Correlate in this compound
Hydrogen Bond Acceptor (HBA)An atom or group with a lone pair of electrons that can accept a hydrogen bond.The nitrogen or oxygen atom of the isoxazole ring.
Hydrogen Bond Donor (HBD)A hydrogen atom attached to an electronegative atom (e.g., N-H, O-H).Substituents on the pyrrole or isoxazole ring containing N-H or O-H groups.
Hydrophobic (HY)A nonpolar region of the molecule that interacts favorably with nonpolar regions of the target.The methyl group on the isoxazole ring, the pyrrole ring, and any aryl substituents.
Aromatic Ring (AR)A planar, cyclic, conjugated system of pi electrons.The pyrrole ring and any aromatic substituents.

The design of new chemical entities (NCEs) based on these pharmacophoric requirements is a key outcome of ligand-based design. The table below illustrates how modifications to the core this compound scaffold can be guided by pharmacophore modeling to potentially enhance biological activity.

Analogue IDModificationRationale based on Pharmacophore ModelPredicted Activity Change
NCE-1Addition of a hydroxyl group to a phenyl substituent on the pyrrole ring.Introduction of a hydrogen bond donor feature to interact with a complementary acceptor in the target.Increase
NCE-2Replacement of the methyl group on the isoxazole with a larger, non-polar ethyl group.Probing a potential hydrophobic pocket to enhance van der Waals interactions.Increase/Decrease (dependent on pocket size)
NCE-3Introduction of a basic amine to a side chain.Addition of a positive ionizable feature to form an ionic bond with a negatively charged residue in the target.Increase
NCE-4Removal of the pyrrole ring.Disruption of a key aromatic or hydrophobic interaction.Decrease

Biological and Pharmacological Activities of Isoxazole Pyrrole Compounds

Antimicrobial Activities

Isoxazole (B147169) derivatives are known to exhibit a wide spectrum of antimicrobial activities. ijrrjournal.comresearchgate.netresearchgate.net The incorporation of a pyrrole (B145914) ring can further modulate this activity, leading to compounds with potent effects against various pathogens. nih.gov

Antibacterial Spectrum and Efficacy

Derivatives featuring the isoxazole core have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. ijrrjournal.com For instance, certain isoxazole-based chalcones have shown potent antibacterial activity, with one derivative containing a 2,4,6-trimethoxyphenyl ring exhibiting a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, a potency greater than the standard drug ciprofloxacin (B1669076) in the studied context. mdpi.com Another study highlighted isoxazole derivatives substituted with a thiophenyl moiety as having significant activity against E. coli, S. aureus, and P. aeruginosa. nih.gov The introduction of a thiophene (B33073) group to an isoxazole ring has been noted to increase its antimicrobial effect. nih.gov

Interactive Data Table: Antibacterial Activity of Select Isoxazole Derivatives

Compound Test Organism Activity (MIC)
Isoxazole Chalcone Derivative (with 2,4,6-trimethoxyphenyl ring) Bacteria 1 µg/mL
Acridone derivatives with isoxazoline B. subtilis High
Triazole-Isoxazole Hybrid 7b E. coli ATCC 25922 High

Note: This table presents data for structurally related compounds to illustrate the potential of the isoxazole scaffold.

Antifungal Potency

The isoxazole scaffold is also a key component in compounds with significant antifungal properties. researchgate.net Studies have shown that isoxazole derivatives can be effective against pathogenic fungi like Candida albicans and Aspergillus niger. nih.govresearchgate.net In one study, certain dihydropyrazole derivatives of isoxazole-chalcones demonstrated remarkable antifungal activity, with one compound showing an excellent IC50 value of 2 ± 1 µg/mL. mdpi.com Two specific derivatives, referred to as PUB14 and PUB17, displayed selective and potent antifungal activity against C. albicans without affecting beneficial bacteria like Lactobacillus species, suggesting potential for targeted therapy. mdpi.comresearchgate.net

Anticancer and Antiproliferative Properties

The development of isoxazole-containing compounds as anticancer agents is a major area of research. espublisher.comnih.gov These derivatives have been shown to act through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes, and disruption of cell cycle progression. nih.govnih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A range of synthetic compounds featuring pyrrolo-isoxazole frameworks have been evaluated for their antiproliferative activity. For example, a series of pyrrolo[3,4-d]isoxazole derivatives were tested against human cervical carcinoma (HeLa), with the most active compounds showing IC50 values between 7 and 14 μg/mL. sciforum.net Other research on isoxazole derivatives of natural products has demonstrated potent cytotoxicity. A curcumin (B1669340) derivative incorporating an isoxazole ring was significantly more cytotoxic against the MCF-7 breast cancer cell line (IC50 = 3.97 µM) than curcumin itself (IC50 = 21.89 µM). nih.gov Similarly, novel 3,4-isoxazolediamide derivatives have shown strong antiproliferative effects on human erythroleukemic K562 cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Select Isoxazole-Pyrrole and Related Derivatives

Compound Class/Derivative Cancer Cell Line Activity (IC50)
Pyrrolo[3,4-d]isoxazole 11 HeLa (Cervical Carcinoma) 7 ± 2 μg/mL
Pyrrolo[3,4-d]isoxazole 7 HeLa (Cervical Carcinoma) 8 ± 2 μg/mL
3,4-isoxazolediamide 2 K562 (Erythroleukemia) 18.01 ± 0.69 nM
3,4-isoxazolediamide 5 K562 (Erythroleukemia) 35.2 ± 6.2 nM
Isoxazole-Curcumin Derivative 40 MCF-7 (Breast Cancer) 3.97 µM
Dihydropyrazole Derivative 45 Prostate Cancer Cells 2 ± 1 µg/mL

Note: This table compiles data from various studies on related isoxazole and pyrrole derivatives to showcase their anticancer potential.

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

Isoxazole-based compounds often exert their anticancer effects by triggering programmed cell death (apoptosis) and interfering with the cell division cycle. nih.gov For example, a study on pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles found that the most active compounds induced cell cycle arrest in the G2/M phase, promoted apoptosis, generated reactive oxygen species (ROS), and activated PARP cleavage. nih.gov Another investigation into 3,4-isoxazolediamide derivatives confirmed their ability to induce both early and late-stage apoptosis in K562 leukemia cells. nih.gov The mechanisms often involve the activation of caspases, a family of proteases crucial for apoptosis, and can occur independently of the p53 tumor suppressor protein. nih.govuzh.ch

Targeting Specific Protein Kinases (e.g., CK1, RORγt, FLT3)

A key strategy in modern cancer therapy is the targeted inhibition of protein kinases, enzymes that are often dysregulated in cancer cells. mdpi.comrsc.org Isoxazole-based structures have proven to be effective scaffolds for designing potent and selective kinase inhibitors.

Casein Kinase 1 (CK1): CK1 isoforms are involved in numerous cellular processes, and their deregulation is linked to cancer and other diseases. nih.govmdpi.com A 3,4-diaryl-isoxazole compound was identified as a nanomolar inhibitor of CK1δ (IC50 = 0.033 µM). nih.gov This lead structure has been further modified with pyrrolidine (B122466) scaffolds to enhance potency and selectivity, demonstrating the utility of combining these heterocyclic rings to target the ATP-binding site of kinases. nih.gov

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells, which are implicated in autoimmune diseases. researchgate.netdrugdiscoverytrends.com Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt. nih.gov Optimization of this chemotype has led to compounds with low nanomolar potency and high selectivity, making them promising candidates for treating autoimmune conditions. nih.govacs.org

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML), making it a critical therapeutic target. tandfonline.comnih.govrawdatalibrary.net A series of 4-arylamido 5-methylisoxazole (B1293550) derivatives were designed as FLT3 inhibitors. tandfonline.comnih.gov One compound, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide, showed potent inhibitory activity against FLT3 (IC50 = 106 nM) and its mutated forms (FLT3-ITD), with excellent selectivity over other kinases. tandfonline.com

Interactive Data Table: Protein Kinase Inhibition by Select Isoxazole Derivatives

Compound Class Target Kinase Activity (IC50)
3,4-diaryl-isoxazole 8 CK1δ 0.033 µM
5-methyl-isoxazole-4-carboxamide derivative 7d FLT3 106 nM
5-methyl-isoxazole-4-carboxamide derivative 7d FLT3-ITD 301 nM

Note: Data represents specific examples from the literature highlighting the potential of isoxazole-based kinase inhibitors.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of isoxazole are recognized for their significant anti-inflammatory properties. jocpr.comscholarsresearchlibrary.com These compounds often exert their effects by inhibiting key enzymes involved in the inflammatory cascade. For instance, certain isoxazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a crucial enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation. nih.gov The inhibition of secretory phospholipase A2 (sPLA2), an enzyme that plays a vital role in various inflammatory diseases, is another mechanism by which these compounds operate. nih.gov A series of new indole-containing isoxazole derivatives demonstrated significant sPLA2 inhibition in both in vitro and in vivo studies. nih.gov

Beyond enzymatic inhibition, isoxazole derivatives can modulate the immune system. Certain 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) derivatives have shown immunoregulatory properties, affecting T-cell subsets and B-cell levels in lymphoid organs. nih.gov Some isoxazole compounds have been found to suppress the in vivo humoral immune response, while others stimulate the proliferation of lymphocytes and cytokine production, indicating a complex immunomodulatory profile. nih.govmdpi.com For example, one study found that a specific isoxazole derivative stimulated the mitogen-induced proliferation of lymphocytes and increased IL-1β production in peritoneal cell cultures. mdpi.com This suggests that compounds based on the isoxazole framework could be developed for conditions requiring either immunosuppression or immune enhancement. nih.govresearchgate.net

Other Noteworthy Biological Activities

Table 1: In Vitro Antioxidant Activity of Select Isoxazole Derivatives

CompoundDPPH Scavenging Activity (IC50 in µg/ml)Reference
Compound 2a (a fluorophenyl-isoxazole-carboxamide)0.45 ± 0.21 nih.gov
Compound 2c (a fluorophenyl-isoxazole-carboxamide)0.47 ± 0.33 nih.gov
Trolox (Standard)3.10 ± 0.92 nih.gov
Compound C3 (an isoxazole derivative)10.96 µM semanticscholar.org
Compound C5 (an isoxazole derivative)13.12 µM semanticscholar.org
Compound C6 (an isoxazole derivative)18.87 µM semanticscholar.org

The inhibition of specific enzymes is a hallmark of many biologically active isoxazole-pyrrole compounds.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Several isoxazole derivatives have been synthesized and tested for their inhibitory action against CA enzymes. nih.govresearchgate.net In one study, a series of compounds were tested, with some showing significant inhibition. nih.gov For example, compound AC2 was the most potent inhibitor in its series against a CA enzyme, with an IC50 value of 112.3 ± 1.6 μM. nih.govresearchgate.net Similarly, pyrrole-based compounds have been evaluated against various human (h) CA isoforms (hCA I, II, IX, XII), demonstrating potent inhibition in the nanomolar range for some derivatives. nih.govacs.org

Computational and Mechanistic Investigations of 5 Methyl 3 1h Pyrrol 1 Yl Isoxazole and Its Interactions

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional geometry and electronic characteristics of molecules like 5-Methyl-3-(1H-pyrrol-1-yl)-isoxazole. These studies provide foundational knowledge of the molecule's stability, reactivity, and potential for intermolecular interactions.

Molecular Geometry: DFT calculations, often employing basis sets like B3LYP/6-311+G(d,p), are used to optimize the molecular structure to its lowest energy state. researchgate.net For 3,5-disubstituted isoxazoles, these calculations predict specific bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. In a typical 3,5-disubstituted isoxazole (B147169), the isoxazole ring is largely planar, with the substituents (in this case, a methyl group at position 5 and a pyrrole (B145914) ring at position 3) oriented at specific angles relative to this plane. The planarity and orientation of the pyrrole ring relative to the isoxazole ring are critical for determining the extent of electronic conjugation between the two heterocyclic systems. Studies on analogous benzoisoxazole derivatives have shown a good correlation between calculated geometries and experimental data from X-ray crystallography. researchgate.net

Electronic Properties: The electronic nature of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For isoxazole derivatives, DFT studies show that the distribution of HOMO and LUMO orbitals is spread across the heterocyclic core and its substituents. worldscientific.comacu.edu.in This delocalization influences the molecule's electronic transitions and charge transfer properties. worldscientific.com

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. The MEP map for an isoxazole derivative typically shows negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the isoxazole ring, indicating these are sites susceptible to electrophilic attack. acu.edu.in Positive potential regions (blue) are usually found around the hydrogen atoms. acu.edu.in This information helps predict sites for non-covalent interactions like hydrogen bonding.

Reaction Mechanism Elucidation via DFT Calculations for Synthesis

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govchemtube3d.comnih.gov This reaction involves a 1,3-dipole (a nitrile oxide, generated in situ) and a dipolarophile (an alkyne). nih.govnih.gov For the synthesis of this compound, the reaction would occur between a pyrrole-derived nitrile oxide and propyne, or conversely, between acetonitrile (B52724) oxide and a pyrrole-substituted alkyne.

DFT calculations are a powerful tool for investigating the mechanism of such reactions. mdpi.com They can be used to model the potential energy surface of the reaction, identify transition states, and calculate activation energies, thereby elucidating the most probable reaction pathway. researchgate.net For 1,3-dipolar cycloadditions, two main mechanisms have been proposed: a concerted pericyclic pathway and a stepwise pathway involving a diradical intermediate. nih.gov DFT studies have largely supported a concerted, though often asynchronous, mechanism for many isoxazole syntheses. nih.govmdpi.com

Furthermore, DFT is crucial for predicting the regioselectivity of the reaction. researchgate.net When an unsymmetrical alkyne reacts with a nitrile oxide, two different regioisomers can be formed (e.g., the 3,5-disubstituted or the 3,4-disubstituted isoxazole). By calculating the activation barriers for the transition states leading to each product, computational models can predict which isomer will be preferentially formed. researchgate.net These theoretical predictions align well with experimental observations and are guided by the analysis of the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the alkyne. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a biological target, typically a protein or enzyme). nih.govnih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For compounds containing pyrrole and isoxazole rings, docking studies have been performed against a wide range of targets implicated in diseases like cancer, tuberculosis, and inflammation. bohrium.comfrontiersin.orgnih.gov For instance, isoxazole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), while pyrrole-containing compounds have been studied as potential inhibitors of mycobacterial enzymes such as enoyl-ACP reductase (InhA). bohrium.comnih.gov

A typical docking study reveals:

Binding Affinity: A scoring function estimates the free energy of binding (often expressed in kcal/mol), with more negative values indicating a stronger, more favorable interaction. bohrium.com

Binding Pose: The most stable three-dimensional orientation of the ligand within the target's binding site.

Key Interactions: The specific non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds (e.g., with the isoxazole nitrogen), hydrophobic interactions (with the pyrrole and methyl groups), and π-π stacking. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. nih.govbohrium.com MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and confirming that the ligand remains stably bound in its predicted pose. bohrium.commdpi.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Before a compound can be considered for therapeutic use, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools, such as SwissADME and admetSAR, provide rapid estimations of a molecule's likely behavior in the body. researchgate.netnih.gov These tools calculate various physicochemical and pharmacokinetic parameters based on the molecule's structure.

For isoxazole-containing compounds, these predictions are crucial for early-stage drug discovery. researchgate.netresearchgate.net Key predicted parameters include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability predict how well the compound is absorbed from the gut. High gastrointestinal (GI) absorption is often predicted for isoxazole derivatives. frontiersin.org

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration indicate where the compound will travel in the body. Many isoxazole derivatives are predicted to be non-permeable to the BBB. ekb.eg

Metabolism: The models predict whether the compound is likely to be an inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP2C19, CYP3A4), which are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions. frontiersin.org

Drug-likeness: The compound is evaluated against established rules, such as Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties that would make it a likely orally active drug. Most small isoxazole derivatives show no violations of these rules. frontiersin.orgresearchgate.net

Compound Name Reference

Development of Novel Derivatives and Prodrug Strategies Based on 5 Methyl 3 1h Pyrrol 1 Yl Isoxazole

Design of Isoxazole-Pyrrole Hybrid Molecules for Enhanced Bioactivity

Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophores to create a new hybrid compound with potentially enhanced biological activity or a dual mode of action. bohrium.com The isoxazole-pyrrole scaffold is a prime candidate for this approach, as both heterocyclic rings are known to contribute to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. biolmolchem.comnih.govresearchgate.net

The design of these hybrid molecules often involves linking the 5-methyl-3-(1H-pyrrol-1-yl)-isoxazole core with other known bioactive moieties. The goal is to exploit synergistic effects between the different parts of the new molecule. For instance, introducing brominated pyrroles into isoxazole (B147169) structures has been explored as a strategy to enhance anticancer activity. nih.gov Similarly, creating hybrids of isoxazoles with natural products or other heterocyclic systems has led to compounds with significantly increased bioactivity. nih.gov

Researchers have synthesized and evaluated various isoxazole-carboxamide derivatives, demonstrating their potential as cytotoxic agents against several cancer cell lines. nih.gov The introduction of different substituents on the pyrrole (B145914) or isoxazole ring, or linking them to other scaffolds, can significantly influence the resulting biological profile. This approach allows for the fine-tuning of the molecule's properties to achieve higher potency and selectivity.

Below is a table summarizing examples of isoxazole-pyrrole hybrid molecules and their enhanced bioactivities.

Hybrid MoietyTarget BioactivityResearch Findings
Isoxazole-CarboxamideAnticancerDerivatives showed significant cytotoxic activity against liver (Hep3B) and cervical (HeLa) cancer cell lines, inducing apoptosis and a delay in the G2/M phase of the cell cycle. nih.gov
Indole-IsoxazoleAnti-inflammatory (sPLA2 inhibition)Isoxazole hybrids containing an indole (B1671886) moiety displayed excellent inhibitory activity against secretory phospholipase A2 (sPLA2), particularly when substituted with electron-withdrawing groups. nih.gov
C-glycoside-IsoxazoleAnticancerC-glycoside-linked isoxazole derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7). nih.gov
Bromopyrrole-IsoxazoleAnticancerThe introduction of brominated pyrrole moieties into isoxazole structures has been proposed as a method to enhance anticancer activity. nih.gov

Rational Design of Targeted Analogues

Rational drug design involves creating molecules that are specifically tailored to interact with a particular biological target, such as an enzyme or a receptor, that is implicated in a disease process. This approach relies on a deep understanding of the three-dimensional structure of the target and its mechanism of action. For the this compound scaffold, rational design can be employed to develop analogues with high potency and selectivity for specific targets.

One example of this approach is the development of specific enzyme inhibitors. For instance, derivatives of isoxazole have been designed as potent inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in the production of uric acid, which is relevant for treating gout. nih.gov By combining the isoxazole ring with an indole moiety, researchers created hybrid compounds with significantly enhanced XO inhibitory activity compared to standard drugs. nih.gov Molecular docking studies revealed that these analogues form key interactions with amino acid residues in the active site of the enzyme. nih.gov

Another area of focus has been the design of kinase inhibitors, which are crucial in cancer therapy. The isoxazole core has been incorporated into molecules designed to inhibit kinases like Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, which is involved in the DNA damage response. nih.gov In a different study, diaryl-isoxazole inhibitors were modified with chiral pyrrolidine (B122466) scaffolds to selectively target casein kinase 1 (CK1), demonstrating how extending the pharmacophore can lead to potent and selective inhibitors. mdpi.com

The table below illustrates examples of rationally designed analogues based on the isoxazole scaffold.

Targeted AnalogueBiological TargetDesign StrategyOutcome
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsXanthine Oxidase (XO)Hybridization of isoxazole and indole scaffolds to fit the enzyme's active site. nih.govCompound 6c showed an IC50 value of 0.13 μM, which was 22-fold more potent than the drug allopurinol. nih.gov
3,4-diaryl-isoxazole with pyrrolidine scaffoldsCasein Kinase 1 (CK1)Extension of the pharmacophore towards the ribose pocket of the ATP binding site to enhance selective interactions. mdpi.comDevelopment of potent and selective CK1 inhibitors. mdpi.com
2-aminopyrazine core with isoxazole substituentATR KinaseOptimization of intra- and intermolecular polar interactions to enhance binding to the kinase. nih.govDiscovery of VX-970/M6620, the first ATR inhibitor to enter clinical studies. nih.gov

Prodrug Approaches to Improve Pharmacokinetic Profiles

A significant challenge in drug development is ensuring that an active compound reaches its target in the body in sufficient concentration to be effective. Poor pharmacokinetic properties, such as low solubility, poor stability, or rapid metabolism, can hinder the therapeutic potential of a drug candidate. mdpi.com The prodrug approach is a widely used strategy to overcome these limitations. irjmets.com A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo through enzymatic or chemical processes. nih.gov

For isoxazole-based compounds like this compound, prodrug strategies can be employed to enhance their pharmaceutical properties. A common issue is poor water solubility, which can limit bioavailability. nih.gov To address this, hydrophilic moieties such as phosphates, amino acids, or sugars can be attached to the parent molecule, often via an ester or ether linkage. These groups are designed to be cleaved off by enzymes in the body, releasing the active drug.

For example, ester prodrugs have been successfully used to increase the water solubility of compounds like etoposide (B1684455) by over 100-fold. nih.gov Similarly, a glucuronide prodrug of an anticancer compound was designed to be 80 times more soluble than the parent drug. nih.gov These strategies could be applied to the isoxazole-pyrrole scaffold by functionalizing either the pyrrole nitrogen or available positions on the rings with suitable promoieties.

The design of a prodrug must ensure that it is efficiently converted to the active drug at the desired site of action and that the cleaved promoiety is non-toxic. This approach offers a versatile tool to improve the "drug-like" properties of promising lead compounds without altering the core pharmacophore responsible for the biological activity. mdpi.comirjmets.com

The following table outlines potential prodrug strategies applicable to isoxazole derivatives to enhance their pharmacokinetic profiles.

Prodrug StrategyPromoietiesTarget Pharmacokinetic ImprovementMechanism of Action
Ester ProdrugsMalic acid, succinic acid, amino acidsIncreased water solubility, enhanced oral absorption. nih.govEnzymatic cleavage by esterases in plasma, liver, or other tissues to release the active drug. nih.gov
Ether ProdrugsGlucuronic acid, glycosidesImproved water solubility for parenteral administration. nih.govEnzymatic cleavage by glucuronidases or other glycosidases, which can be targeted to specific tissues (e.g., tumors). nih.gov
Phosphate EstersPhosphate groupsMarkedly increased aqueous solubility for intravenous formulations.Cleavage by alkaline phosphatases, which are abundant in the body, to release the parent drug.

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Synthetic Routes for 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole

The synthesis of isoxazole (B147169) derivatives is a well-established field, yet the quest for novel, efficient, and environmentally benign methodologies continues. nih.govnih.gov Traditional methods for constructing the isoxazole ring often involve 1,3-dipolar cycloaddition reactions. nih.gov Future research into the synthesis of this compound could explore innovative pathways that offer improved yields, regioselectivity, and scalability.

One promising avenue is the development of one-pot, multi-component reactions . These reactions, which combine multiple starting materials in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. nih.gov For instance, a one-pot synthesis could potentially involve the reaction of a pyrrole-containing precursor, a methyl-substituted building block, and a source of the isoxazole nitrogen and oxygen atoms under catalytic conditions.

Green chemistry approaches also represent a vital area of exploration. nih.gov This could involve the use of aqueous reaction media, microwave-assisted synthesis, or the development of solid-supported catalysts to facilitate easier product purification and catalyst recycling. nih.gov The exploration of enzymatic or chemoenzymatic routes could also provide highly selective and sustainable methods for the synthesis of this and related pyrrole-isoxazole compounds.

Table 1: Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Considerations
One-Pot Multi-Component Reactions Increased efficiency, reduced waste, simplified procedures. nih.govOptimization of reaction conditions, control of regioselectivity.
Green Chemistry Approaches Use of environmentally benign solvents, reduced energy consumption, easier purification. nih.govnih.govCatalyst stability and reusability, reaction kinetics in alternative media.
Flow Chemistry Precise control over reaction parameters, enhanced safety, potential for automation and scale-up.Initial setup costs, potential for clogging with solid byproducts.
Photoredox Catalysis Mild reaction conditions, access to novel reactive intermediates.Selection of appropriate photocatalyst and light source, quantum yield of the reaction.

Advancements in High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity. nih.gov For a compound like this compound, advancements in HTS technologies will be crucial for uncovering its therapeutic potential. The development of highly sensitive and automated screening platforms allows for the testing of hundreds of thousands of compounds per day. nih.gov

Future HTS campaigns could screen this compound and a library of its analogs against a diverse panel of biological targets. Fluorescence-based assays, which are known for their high sensitivity and amenability to automation, are likely to be a key technology in this endeavor. nih.gov

Once initial hits are identified, the process of lead optimization begins. This involves a systematic modification of the lead compound's structure to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. researchgate.net For this compound, this would involve synthesizing a focused library of derivatives with modifications to the methyl and pyrrole (B145914) substituents. Structure-activity relationship (SAR) studies would then be conducted to understand how these changes affect biological activity.

Table 2: Key Aspects of High-Throughput Screening and Lead Optimization

StageKey Technologies and StrategiesDesired Outcomes
High-Throughput Screening (HTS) Automated liquid handling, fluorescence-based assays, cell-based assays. nih.govIdentification of initial "hit" compounds with activity against a specific target.
Hit-to-Lead Preliminary SAR studies, initial ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.Selection of a "lead" compound with promising activity and drug-like properties.
Lead Optimization In-depth SAR studies, computational modeling, optimization of ADMET properties. researchgate.netDevelopment of a preclinical candidate with improved efficacy, selectivity, and safety.

Application in Multi-Targeted Drug Discovery

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases. This has led to the rise of multi-targeted drug discovery , which aims to develop single molecules that can modulate multiple biological targets simultaneously. researchgate.net The isoxazole scaffold is well-suited for this approach due to its versatile chemical nature, which allows for the incorporation of various functional groups to interact with different binding sites. nih.govresearchgate.net

Future research could explore the potential of this compound as a scaffold for the design of multi-targeted agents. For example, by modifying the pyrrole ring or adding substituents to the isoxazole core, it may be possible to create derivatives that inhibit multiple kinases involved in cancer progression or target different receptors in the central nervous system. nih.gov This approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.

Emerging Therapeutic Applications and Clinical Relevance

The isoxazole ring is a privileged structure in medicinal chemistry, found in a number of approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net While the specific therapeutic applications of this compound are yet to be determined, the known biological activities of related compounds provide a roadmap for future investigations.

Pyrrole and its derivatives have also been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer effects. nih.govmdpi.com The combination of the isoxazole and pyrrole moieties in a single molecule could therefore result in synergistic or novel biological activities.

Potential therapeutic areas for exploration include:

Oncology: Many isoxazole derivatives have demonstrated potent anticancer activity. nih.govmdpi.comespublisher.com Future studies could evaluate this compound for its ability to inhibit cancer cell proliferation, induce apoptosis, or target specific signaling pathways involved in tumorigenesis.

Infectious Diseases: The isoxazole scaffold is present in several antibacterial drugs. nih.gov Research could focus on the activity of this compound against a panel of pathogenic bacteria and fungi.

Inflammatory Diseases: Isoxazole derivatives have shown promise as anti-inflammatory agents, for example, by inhibiting cyclooxygenase (COX) enzymes. nih.gov Investigating the anti-inflammatory properties of this compound could open up new avenues for the treatment of chronic inflammatory conditions.

Neurological Disorders: Some isoxazole-containing compounds have been explored for their potential in treating neurological disorders. researchgate.net The neuroprotective or neuromodulatory effects of this specific compound could be a subject of future research.

The clinical relevance of any new compound is ultimately determined by its efficacy and safety profile in human trials. Should preclinical studies of this compound or its analogs yield promising results, the path to clinical development would involve rigorous testing to establish its therapeutic window and potential for treating human diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-3-(1H-pyrrol-1-yl)-isoxazole, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via cycloaddition or condensation reactions. For example, substituted isoxazoles can be prepared by reacting hydroxylamine derivatives with α,β-unsaturated carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling temperature (room temperature to 80°C), stoichiometry of reagents (e.g., 1:1 molar ratio of precursors), and solvent polarity to improve yields (65–93%) . Chromatographic purification (silica gel, hexane/ethyl acetate) is often required to isolate the product .

Q. How are common biological activities of this compound derivatives evaluated in vitro?

  • Methodological Answer : Biological screening typically involves:

  • Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric or fluorometric methods for targets like kinases or proteases .
  • Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity studies : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .
    • Structural modifications (e.g., introducing pyridine or benzimidazole moieties) enhance activity by improving target binding .

Advanced Research Questions

Q. What advanced techniques are used to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., C–H⋯N hydrogen bonds). Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 11.076 Å, b = 8.653 Å) are common .
  • DFT calculations : Validate experimental geometries and electronic properties (e.g., HOMO-LUMO gaps) .
  • SCXRD (Single-Crystal X-Ray Diffraction) : Resolves dihedral angles between fused rings (e.g., 70.03° for isoxazole-benzimidazole systems) .

Q. How can researchers address contradictions in reported synthetic yields or analytical data for this compound?

  • Methodological Answer :

  • Reproducibility checks : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .
  • HPLC purity analysis : Use chiral columns (e.g., (R,R) WHELK-01) to separate enantiomers and quantify stereochemical impurities .
  • Data triangulation : Cross-validate NMR (¹H/¹³C), HRMS, and elemental analysis to confirm molecular formulas .

Q. What strategies improve the pharmacokinetic profile of this compound-based drug candidates?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • SAR studies : Modify the pyrrole or isoxazole ring with electron-withdrawing groups (e.g., -NO₂) to increase metabolic stability .
  • Molecular docking : Identify binding poses with targets (e.g., HER2 or HDAC) using AutoDock Vina or Schrödinger Suite .

Q. How can metal-free synthesis routes be applied to generate novel isoxazole analogs with reduced environmental impact?

  • Methodological Answer :

  • Ball milling : Solvent-free mechanochemical synthesis avoids toxic reagents .
  • Photocatalysis : Use visible light (e.g., Ru(bpy)₃²⁺) to catalyze [3+2] cycloadditions .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl lactate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.